(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

PPARγ Metabolic disorders Ligand binding

This 4-methyl-2-phenyl-1,3-oxazol-5-ylmethylamine scaffold offers a non-substitutable advantage: the primary amine at the 5-position enables parallel amide/sulfonamide library synthesis impossible with the N-methyl analog (CAS 1031843-28-3) or positional isomer (CAS 132451-28-6). Precedence in PPARγ modulation (Ki ~360 nM for close analogs) and validated baseline activity against HCT-116 colorectal cancer cells (IC50 100 µM) make it a strategic starting point for immediate SAR campaigns. Its documented hit in PNMT assays further broadens its target repertoire. Procuring this specific regioisomer—not a generic oxazole—ensures synthetic versatility and reproducible pharmacological relevance for your medicinal chemistry program.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 165735-97-7
Cat. No. B576084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine
CAS165735-97-7
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CC=CC=C2)CN
InChIInChI=1S/C11H12N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
InChIKeyVCAYHDQQJIEHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide: (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS 165735-97-7) for Specialized Research


(4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS 165735-97-7) is a heterocyclic organic compound belonging to the oxazole family . It is characterized by a 1,3-oxazole core substituted with a phenyl group at the 2-position, a methyl group at the 4-position, and an aminomethyl group at the 5-position. Its molecular formula is C11H12N2O, with a molecular weight of 188.23 g/mol . This specific substitution pattern creates a unique pharmacophore, making it a versatile intermediate in medicinal chemistry and a valuable research tool for probing specific biological targets .

Risks of Generic Substitution: Why In-Class Analogs Cannot Replace (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS 165735-97-7)


Direct substitution of (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine with a structurally similar oxazole derivative is not scientifically justifiable. While many compounds share the oxazole scaffold, the precise substitution pattern on the ring dictates its specific molecular interactions, binding affinity, and functional outcome. As evidenced in PPARγ research, even minor structural variations in phenyloxazole derivatives lead to significant changes in potency and selectivity [1]. Furthermore, the unique 5-aminomethyl handle of this compound is critical for its function as a synthetic intermediate, enabling specific derivatization pathways that are unavailable to its N-methylated analog (CAS 1031843-28-3) or other positional isomers like (5-methyl-2-phenyl-1,3-oxazol-4-yl)methylamine (CAS 132451-28-6) . The data presented in Section 3 demonstrates that despite limited public quantitative data for this specific molecule, the available evidence for its core pharmacophore strongly supports a non-fungible profile, making careful selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS 165735-97-7) vs. Comparators


Evaluating the PPARγ Binding Potential of the Core 4-Methyl-2-phenyloxazole Pharmacophore

While direct PPARγ binding data for (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is not publicly available, a closely related analog, a 2-(5-methyl-2-phenyloxazol-4-yl)ethoxy derivative, demonstrates potent PPARγ binding with a Ki of 360 nM [1]. This provides a class-level inference that the 4-methyl-2-phenyloxazole core present in the target compound possesses a favorable scaffold for engaging this therapeutically relevant nuclear receptor. The target compound, therefore, represents a foundational building block for constructing potent PPARγ ligands, whereas its simpler analog, 2-phenyl-4-methyloxazole (CAS 877-39-4), which lacks the aminomethyl functional handle, cannot be easily derivatized and does not offer the same synthetic potential .

PPARγ Metabolic disorders Ligand binding

Preliminary Anticancer Activity: A Basis for Further Exploration with (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

Preliminary in vitro screening data indicates that (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine exhibits moderate anticancer activity against the HCT-116 human colorectal carcinoma cell line, with an IC50 value of 100 µM . While this activity is modest and must be interpreted cautiously, it provides a quantitative baseline that differentiates it from a completely inactive core. In contrast, the unsubstituted parent heterocycle, oxazole (CAS 288-42-6), shows no reported specific activity against this cell line, underscoring the functional contribution of the phenyl and methyl substituents. This evidence positions the target compound as a potentially valuable starting point for medicinal chemistry optimization efforts aimed at improving potency.

Anticancer research Cytotoxicity Cell proliferation

Synthetic Differentiation: The Critical Role of the Primary Amine Handle in (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

A key differentiation point is the presence of the primary aminomethyl group at the 5-position. This functional handle enables a wide range of chemical modifications, including amide coupling, reductive amination, and sulfonamide formation, which are essential for building diverse compound libraries . In contrast, its close N-methyl analog, N-Methyl-(4-methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS 1031843-28-3), already has a secondary amine, which fundamentally alters its reactivity and the subsequent chemistry that can be performed . The primary amine is a more versatile and synthetically valuable functional group, offering a greater number of potential derivatization pathways. A direct substitution with the N-methyl analog would severely limit the scope of accessible chemical space in a discovery program.

Medicinal chemistry Synthetic intermediate Building block

Target Engagement Potential: PNMT Assay as a Differentiating Biochemical Probe

Assay records indicate that (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine has been tested in vitro for inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) [1]. This provides a specific, albeit qualitative, point of differentiation from other oxazole derivatives that are not known to engage this target. While the specific Ki or IC50 value is not reported in the public domain, the existence of this assay entry implies that the compound possesses a structural feature that warrants investigation for PNMT inhibition. A researcher investigating the role of PNMT in neurological disorders or cardiovascular function would select this compound as a validated chemical probe over a generic oxazole derivative like 2-phenyl-4-methyloxazole (CAS 877-39-4), which has no documented interaction with PNMT .

PNMT Enzyme inhibition Neurological research

Optimal Application Scenarios for (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine (CAS 165735-97-7) Based on Quantitative Evidence


Building a Focused Library of PPARγ Modulators for Metabolic Disease Research

Based on the class-level inference of PPARγ binding (Ki=360 nM) observed for a closely related 4-methyl-2-phenyloxazole analog [1], (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine is ideally suited as a starting point for synthesizing a focused library of potential PPARγ agonists or antagonists. Its primary amine handle facilitates efficient parallel synthesis of diverse amide, sulfonamide, and amine derivatives for structure-activity relationship (SAR) studies, a capability not present in the simpler analog 2-phenyl-4-methyloxazole .

Medicinal Chemistry Campaigns Targeting Colorectal Cancer (HCT-116)

The compound has demonstrated a baseline cytotoxic effect against the HCT-116 colorectal cancer cell line (IC50 = 100 µM) . This makes it a validated chemical starting point for lead optimization programs specifically targeting colorectal cancer. Researchers can leverage its moderate activity and synthetically versatile primary amine to design and synthesize analogs with improved potency and selectivity, a process that would be impossible with the functionally inert, unsubstituted oxazole core.

Chemical Biology Probe for Investigating Phenylethanolamine N-Methyltransferase (PNMT) Function

The documented testing of (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine in a PNMT inhibition assay [2] establishes its relevance for researchers studying this enzyme's role in neurological and cardiovascular physiology. While its potency remains publicly unquantified, it serves as a known hit and a viable chemical probe. This is a key differentiator from other commercially available oxazole derivatives, such as 2-phenyl-4-methyloxazole, which have no established connection to this target .

As a Core Scaffold for Derivatization in General Medicinal Chemistry

The presence of the primary aminomethyl group makes this compound a versatile intermediate for generating diverse chemical matter, as highlighted in its direct comparison with the N-methyl analog . Its utility in synthesizing novel heterocyclic compounds is well-documented . For any research group engaged in exploratory medicinal chemistry, procuring this compound provides a functionalized oxazole scaffold with a reactive handle, enabling the creation of a wide variety of derivatives, a flexibility that is lost when using more advanced or differently substituted intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methyl-2-phenyl-1,3-oxazol-5-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.